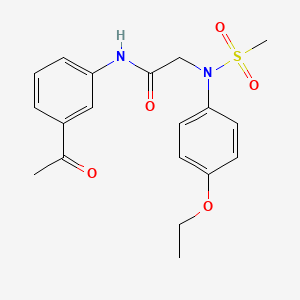
N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AG-014699, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in the repair of DNA damage. AG-014699 has been extensively studied for its potential use in cancer therapy, as it has been shown to enhance the cytotoxic effects of DNA-damaging agents such as radiation and chemotherapy.
作用机制
N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of PARP, an enzyme involved in the repair of DNA damage. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. By inhibiting PARP, N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells, leading to increased apoptosis and cell death. In addition, N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-tumor activity in preclinical models of cancer. However, N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have potential toxic effects on normal cells, particularly in the bone marrow and gastrointestinal tract.
实验室实验的优点和局限性
N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool, including its ability to enhance the cytotoxic effects of DNA-damaging agents and its potential use in cancer therapy. However, N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has several limitations, including its potential toxic effects on normal cells and its limited efficacy in certain types of cancer.
未来方向
There are several potential future directions for research on N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of new PARP inhibitors with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide and other PARP inhibitors in various types of cancer.
科学研究应用
N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. It has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells, leading to increased apoptosis and cell death. N~1~-(3-acetylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been tested in clinical trials for the treatment of various types of cancer, including ovarian, breast, and pancreatic cancer.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-18-10-8-17(9-11-18)21(27(3,24)25)13-19(23)20-16-7-5-6-15(12-16)14(2)22/h5-12H,4,13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRFSJCKFDVNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[benzyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B3455801.png)
![N-benzyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3455809.png)
![4-[benzyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B3455818.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3455826.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3455828.png)
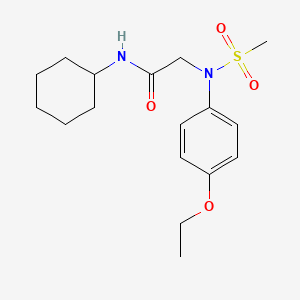
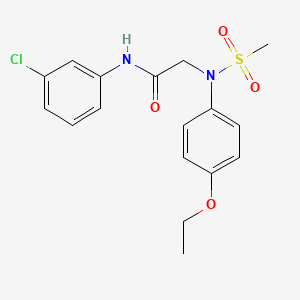
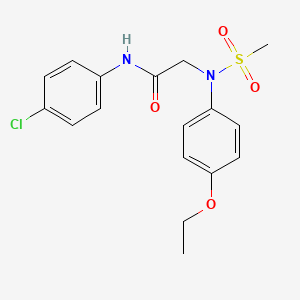
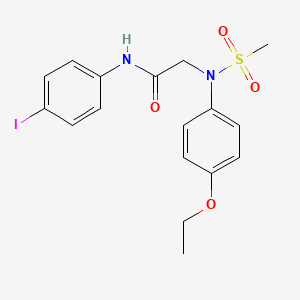
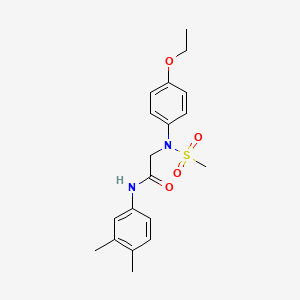
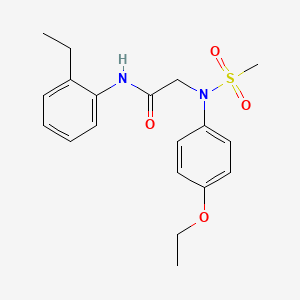
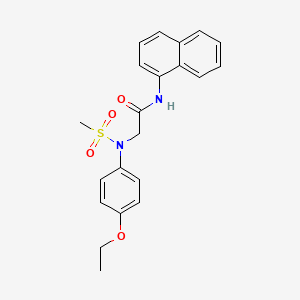
![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3455891.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3455898.png)